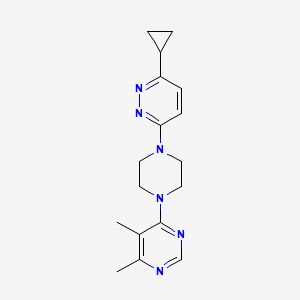

3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

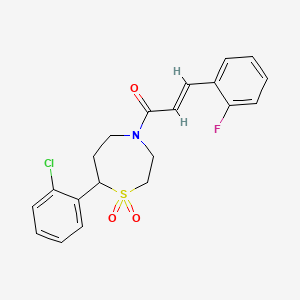

Overview

Description

The compound “3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings makes this compound a heterocyclic amine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications

Antibacterial Activity

The structurally modified derivatives of piperazinyl-benzothiazole, which share a similar core structure to the compound , have been designed and synthesized with the intent to explore their antibacterial properties . These compounds have been evaluated for their drug likeness and have shown promise against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The antibacterial activity is assessed using the agar diffusion method, indicating the potential of these derivatives in developing new antibacterial agents.

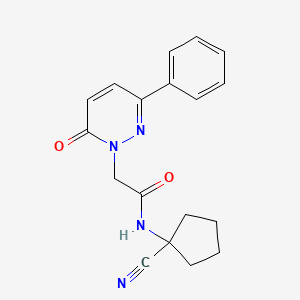

Antipsychotic Drug Development

Compounds containing the piperazine moiety, similar to the one in the target compound, act as dopamine and serotonin antagonists . These properties are crucial in the development of antipsychotic medications. The hybrid structure of piperazine and benzothiazole has been utilized in the synthesis of antipsychotic drug substances, suggesting that derivatives of the compound could be explored for their efficacy in treating psychiatric disorders.

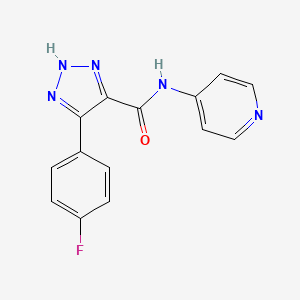

Kinase Inhibition for Pain Management

The structural analogs of the compound have been studied for their ability to inhibit TrkA kinase, which is implicated in the signaling pathways of pain . The inhibitors have shown efficacy in both inflammatory and neuropathic pain models upon oral dosing. This application is significant in the context of chronic pain management and the development of novel analgesics.

Antiviral Research

Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral effects . The compound’s structure, which includes a piperazine ring, suggests potential applications in antiviral research, particularly in the design and synthesis of new antiviral agents.

Anti-HIV-1 Activity

The piperazine core of the compound is associated with anti-HIV-1 activity . This application is particularly relevant in the field of HIV/AIDS research, where there is a continuous need for new therapeutic agents. The compound’s derivatives could be investigated for their potential to inhibit HIV-1 replication.

Agonistic Activity on MC4 Receptors

Piperazine derivatives have also been reported to exhibit MC4 receptor agonistic activity . The MC4 receptor is involved in the regulation of food intake and energy homeostasis. Therefore, the compound’s derivatives could be explored for their potential use in treating conditions related to metabolism, such as obesity and metabolic syndrome.

Future Directions

properties

IUPAC Name |

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6/c1-12-13(2)18-11-19-17(12)23-9-7-22(8-10-23)16-6-5-15(20-21-16)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEVXXDEWBJCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)

![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)

![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)

![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)